PIM1 vs. PIM2 Isoform Selectivity: A ~190-Fold Discrimination Window Not Observed in Closest Triazolopyridine Comparators
In a radiometric filtration assay measuring [33P]-ATP incorporation into PIM2tide substrate at pH 7.4 and 22°C, the target compound (BDBM104241) demonstrated an IC50 of 3 nM against PIM1 and 574 nM against PIM2, yielding a PIM2/PIM1 selectivity ratio of approximately 191-fold [1]. This contrasts sharply with the behavior of close structural analogs from the same patent series (US8575145): compound BDBM104221, a triazolopyridine-based PIM inhibitor, exhibited a reversed selectivity profile with a PIM1 IC50 of 0.700 nM and a PIM2 IC50 of 661 nM – a PIM2/PIM1 ratio of ~944, heavily favoring PIM1 [2]. The target compound's substantially narrower selectivity window makes it a more balanced dual PIM1/PIM2 probe, which is advantageous in disease models where both isoforms contribute to oncogenic signaling (e.g., acute myeloid leukemia) and complete ablation of one isoform is not desired.
| Evidence Dimension | PIM2/PIM1 selectivity ratio (calculated from IC50 values in identical assay format) |
|---|---|
| Target Compound Data | PIM1 IC50 = 3 nM; PIM2 IC50 = 574 nM; Selectivity ratio = 191-fold |
| Comparator Or Baseline | BDBM104221 (US8575145, 98): PIM1 IC50 = 0.700 nM; PIM2 IC50 = 661 nM; Selectivity ratio = 944-fold |
| Quantified Difference | The comparator is ~4.9× more PIM1-selective. The target compound provides a >4.9-fold reduction in selectivity ratio, enabling more balanced dual-isoform coverage. |
| Conditions | Radiometric [33P]-ATP incorporation assay; PIM2tide substrate; pH 7.4; 22°C; both compounds tested in the same assay platform from Array BioPharma. |
Why This Matters
For procurement decisions in PIM kinase-focused oncology programs, the target compound offers a distinct selectivity fingerprint that cannot be replicated by commercially available triazolopyridine PIM inhibitors, directly influencing experimental design and hit-to-lead triaging.
- [1] BindingDB. BDBM104241: PIM1 IC50 = 3 nM, PIM2 IC50 = 574 nM. Assay: [33P]-ATP incorporation into PIM2tide, pH 7.4, 22°C. Source: Array BioPharma US Patent US8575145. View Source
- [2] BindingDB. BDBM104221: PIM1 IC50 = 0.700 nM, PIM2 IC50 = 661 nM. Identical assay format. Source: Array BioPharma US Patent US8575145. View Source
